R-PhBA is being investigated as a potential treatment for Inborn Errors of Urea Cycle (IEU), a group of genetic disorders affecting the body's ability to eliminate excess nitrogen. IEU can lead to ammonia buildup in the blood, causing severe neurological complications. Studies have shown that R-PhBA can stimulate the alternative pathway for ammonia disposal, offering a potential therapeutic option for IEU patients. []
R-PhBA exhibits anti-tumor properties and is being explored in cancer research. It has been shown to:
(R)-(-)-2-Phenylbutyric acid is an organic compound with the molecular formula and a molecular weight of 164.20 g/mol. It is classified as a carboxylic acid and is characterized by a phenyl group attached to a butyric acid backbone. This compound is known for its clear, colorless liquid form and has a density of approximately 1.055 g/cm³. The boiling point ranges from 270°C to 272°C, and it exhibits an optical rotation of −100° (c=5 in Toluene) .
The mechanism of action for (R)-(-)-2-Phenylbutyric acid depends on the specific application. Here are two potential mechanisms:
Additionally, it can undergo nucleophilic acyl substitution reactions, particularly with amines to form amides .
(R)-(-)-2-Phenylbutyric acid exhibits significant biological activity. It has been studied for its potential neuroprotective effects and has shown promise in modulating metabolic pathways. Research indicates that this compound may influence the metabolism of fatty acids and has been linked to anti-inflammatory properties. Furthermore, it has been investigated for its role in the treatment of certain neurological disorders .
Several synthesis methods for (R)-(-)-2-Phenylbutyric acid have been documented:
(R)-(-)-2-Phenylbutyric acid finds applications in various fields:
Interaction studies involving (R)-(-)-2-Phenylbutyric acid have revealed its potential effects on various biological systems. Notably, it has been shown to interact with enzymes involved in fatty acid metabolism, influencing lipid profiles in experimental models. These interactions suggest a role in managing metabolic syndromes and related conditions .
Several compounds share structural similarities with (R)-(-)-2-Phenylbutyric acid, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(S)-(+)-2-Phenylbutyric Acid | C10H12O2 | Enantiomer with different biological activity |
2-Hydroxy-2-phenylbutyric Acid | C10H12O3 | Hydroxyl group adds polarity and reactivity |
4-Phenylbutanoic Acid | C10H12O2 | Variation in position of phenyl group |
(R)-(-)-2-Phenylbutyric acid is unique due to its specific stereochemistry, which influences its biological activity and interaction profile compared to its enantiomer and other derivatives .
Asymmetric catalysis has emerged as a powerful tool for constructing chiral centers with high enantioselectivity. For (R)-(-)-2-phenylbutyric acid, two primary catalytic strategies have been developed: bifunctional phosphoric acid-catalyzed Wolff rearrangements and kinetic resolution using chiral acylation catalysts.
The Wolff rearrangement of α-diazocarbonyl compounds offers a versatile route to ketene intermediates, which can be trapped by nucleophiles to form carboxylic acid derivatives. Recent advances have integrated asymmetric catalysis into this process. For example, a bifunctional phosphoric acid catalyst enables enantioselective amination of ketenes generated from α-aryl-α-diazoketones [5] [6]. Upon visible light irradiation, the diazoketone undergoes Wolff rearrangement to produce a reactive ketene, which is subsequently captured by amines in the presence of the chiral phosphoric acid. The catalyst’s chiral pocket directs the nucleophilic attack, yielding amides with high enantiomeric excess (>99%) [5].
While this method has been primarily applied to amide synthesis, adapting it for carboxylic acid production—such as hydrolyzing the ketene intermediate—could provide access to (R)-(-)-2-phenylbutyric acid. Key advantages include mild reaction conditions and compatibility with diverse substrates. However, optimizing the trapping step with water instead of amines remains an area for further exploration.
Kinetic resolution using chiral acylation catalysts, such as homobenzotetramisole (HBTM) derivatives, represents another asymmetric approach. These catalysts selectively acylated one enantiomer of a racemic alcohol, leaving the desired (R)-enantiomer unreacted. While HBTM systems have demonstrated success in resolving secondary alcohols, their application to 2-phenylbutyric acid precursors is not explicitly documented in the provided sources. Future research could investigate adapting these catalysts for esterification or hydrolysis reactions involving racemic 2-phenylbutyric acid derivatives.
Biocatalysis leverages enzymatic specificity to achieve high stereoselectivity under mild conditions. For (R)-(-)-2-phenylbutyric acid, lipase-mediated resolutions and recombinant enzyme systems have shown remarkable efficacy.
Lipases are widely used for kinetic resolutions of racemic mixtures via enantioselective hydrolysis or esterification. A patented method employs Candida antarctica lipase B to hydrolyze racemic 2-phenylbutyric acid esters, preferentially converting the (S)-enantiomer to the free acid while leaving the (R)-ester intact [1]. Cyclodextrins, added as solubilizing agents, form inclusion complexes with the substrate, enhancing reaction rates and enantioselectivity. For instance, β-cyclodextrin increases the equilibrium conversion by 30% and improves optical purity to >99% [1].
Table 1: Optimized Conditions for Lipase-Catalyzed Hydrolysis
Parameter | Value |
---|---|
Lipase Source | Candida antarctica lipase B |
Cyclodextrin Type | β-Cyclodextrin |
Temperature | 40°C |
pH | 7.5 |
Reaction Time | 24 hours |
Enantiomeric Excess | >99% (R)-(-)-2-phenylbutyric acid |
This method’s scalability and compatibility with industrial processes make it a practical option for large-scale production.
Recombinant enzyme engineering has enabled the development of tailored biocatalysts for asymmetric synthesis. A notable example involves a mutant NAD-dependent d-lactate dehydrogenase (d-nLDH) coexpressed with formate dehydrogenase in Escherichia coli [4]. This system reduces 2-oxo-4-phenylbutyric acid (OPBA) to (R)-2-hydroxy-4-phenylbutyric acid with >99% enantiomeric excess and a productivity of 47.9 mM h⁻¹ [4]. Although this targets a hydroxy acid derivative, analogous strategies could be applied to 2-phenylbutyric acid by modifying substrate specificity or employing transaminases.
Another approach uses recombinant aromatic amino acid transaminases (AroAT) for asymmetric synthesis of unnatural amino acids. For example, Enterobacter sp. AroAT converts 2-oxo-4-phenylbutyric acid to L-homophenylalanine with >99% ee [3]. Adapting such systems for reductive amination or hydrolysis could provide routes to (R)-(-)-2-phenylbutyric acid.
Continuous flow nitration is a potential method for introducing nitro groups into aromatic intermediates, which could later be reduced to amine or carboxylic acid functionalities. However, the provided sources do not detail specific applications of this technique in the synthesis of (R)-(-)-2-phenylbutyric acid. Future investigations might explore nitroaromatic precursors subjected to hydrogenation or oxidation under flow conditions to streamline intermediate functionalization.
Irritant